

Spectroscopic Profile of Norjuziphine: A Technical Overview

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Compound of Interest

Compound Name: Norjuziphine

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Introduction

Norjuziphine, a benzyloisoquinoline alkaloid with the chemical formula $C_{17}H_{19}NO_3$, has been a subject of interest within the scientific community due to its potential pharmacological activities. [1] This technical guide provides a summary of the available spectroscopic data for **Norjuziphine**, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aim is to furnish researchers and drug development professionals with a foundational understanding of its structural characterization.

Norjuziphine is identified by the IUPAC name (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol and the CAS number 74119-87-2. [1] It belongs to the broad class of benzyloisoquinoline alkaloids, a diverse group of plant secondary metabolites known for their wide range of biological activities. [2][3][4]

Spectroscopic Data

At present, detailed, experimentally-derived spectroscopic data (NMR, MS, IR) for **Norjuziphine** is not readily available in publicly accessible scientific literature. While databases like PubChem provide basic information such as molecular formula and weight, comprehensive spectral datasets from primary research articles detailing the isolation or synthesis and subsequent spectroscopic analysis of **Norjuziphine** remain elusive. [1][5]

The following sections outline the expected spectroscopic characteristics of **Norjuziphine** based on its known structure and data from closely related benzyloisoquinoline alkaloids. This theoretical data serves as a predictive guide for researchers working on the isolation, synthesis, or analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Norjuziphine**, ^1H and ^{13}C NMR data would be crucial for confirming its structure.

Table 1: Predicted ^1H NMR Chemical Shifts for **Norjuziphine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H	6.5 - 7.2	m
H-1	4.0 - 4.5	t or dd
OCH_3	~ 3.8	s
CH_2 (benzyl)	2.8 - 3.2	m
CH_2 (tetrahydroisoquinoline)	2.5 - 3.5	m
NH	1.5 - 3.0	br s
OH (phenolic)	4.5 - 5.5 / 8.0 - 9.5	br s

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Norjuziphine**

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C-O	140 - 158
Aromatic C-H / C-C	110 - 135
C-1	55 - 65
OCH ₃	~56
CH ₂ (benzyl)	35 - 45
CH ₂ (tetrahydroisoquinoline)	25 - 50

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for **Norjuziphine**

Parameter	Predicted Value
Molecular Formula	C ₁₇ H ₁₉ NO ₃
Exact Mass	285.1365
Molecular Weight	285.34
Key Fragmentation Pathways	Benzylic cleavage, McLafferty rearrangement, loss of small neutral molecules (H ₂ O, CH ₃ O•)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared Absorption Bands for **Norjuziphine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (phenolic)	3200 - 3600	Broad
N-H (secondary amine)	3300 - 3500	Medium
C-H (aromatic)	3000 - 3100	Medium
C-H (aliphatic)	2850 - 2960	Medium-Strong
C=C (aromatic)	1500 - 1600	Medium-Strong
C-O (ether/phenol)	1000 - 1300	Strong
C-N	1020 - 1250	Medium

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Norjuziphine** are not available due to the lack of published primary research. However, general methodologies for the analysis of benzyloquinoline alkaloids can be adapted.

General Protocol for NMR Spectroscopy of Benzyloquinoline Alkaloids

- **Sample Preparation:** Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **¹H NMR Acquisition:** Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

- 2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

General Protocol for Mass Spectrometry of Benzyloquinoline Alkaloids

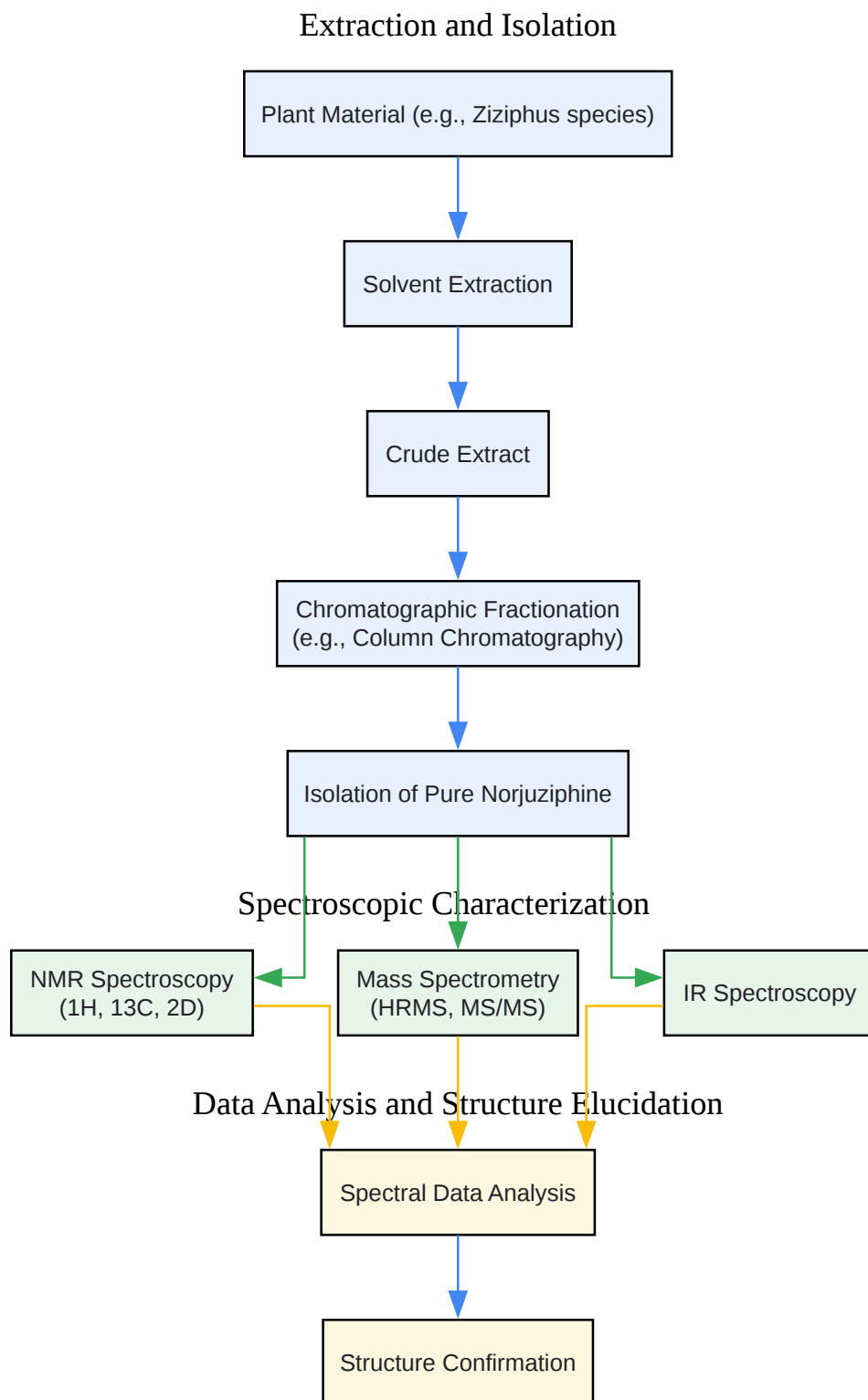
- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
- Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique for alkaloids, typically in positive ion mode.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.
- Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information. Collision-induced dissociation (CID) is a common fragmentation method.

General Protocol for Infrared (IR) Spectroscopy of Benzyloquinoline Alkaloids

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Visualization of a General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **Norjuziphine**.



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Caption: A generalized workflow for the isolation and structural elucidation of **Norjuziphine**.

Conclusion

While a complete, experimentally verified spectroscopic dataset for **Norjuziphine** is not currently available in the public domain, this guide provides a predictive framework based on its chemical structure and the known characteristics of related benzyloquinoline alkaloids. The provided general experimental protocols offer a starting point for researchers aiming to isolate or synthesize and characterize this compound. Further research is needed to obtain and publish the definitive spectroscopic data for **Norjuziphine**, which will be invaluable for the scientific and drug development communities.

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- To cite this document: BenchChem. [Spectroscopic Profile of Norjuziphine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255576#spectroscopic-data-of-norjuziphine-nmr-ms-ir]

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